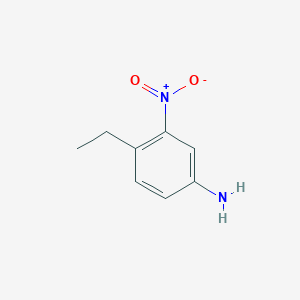

4-Ethyl-3-nitroaniline

Description

Significance and Research Trajectory of Nitroaniline Derivatives

Nitroaniline derivatives represent a significant class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH2) group and a nitro (-NO2) group. ontosight.ai The unique electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts these molecules with distinct chemical and physical properties, making them valuable in numerous scientific and industrial fields. rasayanjournal.co.in

Historically and currently, a primary application of nitroaniline derivatives is as intermediates in the synthesis of azo dyes and pigments. ontosight.aisolubilityofthings.com The amino group can be diazotized and coupled to form a wide array of colorants used extensively in the textile and printing industries. ontosight.ai The global market for compounds like p-Nitroaniline underscores their industrial importance, with a significant portion of production dedicated to dye synthesis. globalgrowthinsights.com

In the realm of materials science, certain nitroaniline derivatives are investigated for their nonlinear optical (NLO) properties. rasayanjournal.co.in The inherent charge asymmetry in these "push-pull" systems can lead to large molecular hyperpolarizability, a key characteristic for materials used in frequency conversion and optical switching technologies. rasayanjournal.co.in Research also explores the use of nitroaniline derivatives in creating high-performance polymers. hopemaxchem.com

Furthermore, these compounds serve as crucial building blocks in medicinal chemistry and agrochemicals. They are precursors for various pharmaceutical compounds, and their derivatives have been studied for potential antitumor and antimicrobial activities. ontosight.ainih.govresearchgate.net In agriculture, nitroaniline-based intermediates are integral to the formulation of modern herbicides and pesticides. globalgrowthinsights.com The research trajectory continues to evolve, with studies focusing on creating water-soluble derivatives for biological applications, designing novel compounds with enhanced properties, and developing more sustainable synthesis methods. globalgrowthinsights.comnih.govresearchgate.net

Scope and Focus of Research on 4-Ethyl-3-nitroaniline

While the family of nitroaniline derivatives is vast, this article focuses specifically on the chemical compound This compound (CAS No: 51529-96-5). Research concerning this particular isomer is primarily centered on its synthesis and its role as a chemical intermediate for producing more complex molecules. Unlike more commonly studied isomers, its specific applications are not broadly detailed in current literature, positioning it as a specialized reagent and building block in targeted organic synthesis pathways.

Properties of this compound

This compound is a solid organic compound with the key properties summarized in the table below. sigmaaldrich.comchemicalbook.com

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 51529-96-5 | chemicalbook.com |

| Molecular Formula | C₈H₁₀N₂O₂ | chemicalbook.com |

| Molecular Weight | 166.18 g/mol | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% - 97% | sigmaaldrich.comchemsrc.com |

| Storage Temperature | 2-8°C, in dark place, inert atmosphere | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-Ethylaniline (B1216643). A documented laboratory procedure involves a two-stage process. chemicalbook.com

Stage 1: Nitration In the first stage, 4-Ethylaniline is added dropwise to concentrated sulfuric acid while cooling to maintain a temperature below 10°C. chemicalbook.com A solution of nitric acid is then introduced to the mixture, with the temperature carefully controlled between -5°C and 10°C for approximately one hour. chemicalbook.com

Stage 2: Neutralization and Isolation Following the nitration reaction, the mixture is treated with ammonium (B1175870) hydroxide (B78521) in lithium hydroxide monohydrate. chemicalbook.com This step neutralizes the acidic solution and precipitates the crude product. The resulting this compound can then be isolated from the reaction mixture. This method has a reported yield of 73%. chemicalbook.com

Research Applications

The primary research application of this compound is as a chemical intermediate. It is used in the synthesis of other organic compounds, such as N-(4-ethyl-3-nitrophenyl)acetamide, which is produced through the reaction of this compound with acetic anhydride. lookchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUXCBBKYHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethyl 3 Nitroaniline and Its Derivatives

Regioselective Synthesis Strategies

Achieving the desired 1,2,4-trisubstituted pattern of 4-Ethyl-3-nitroaniline requires careful control over the regiochemical outcome of the synthetic transformations. The directing effects of the substituents on the aromatic ring are paramount in these strategies.

Directed functionalization relies on the inherent electronic properties of substituents on a benzene (B151609) ring to guide incoming electrophiles to a specific position. In the synthesis of this compound, the starting material is typically 4-Ethylaniline (B1216643). chemicalbook.comchemicalbook.com The ethyl group is an ortho-, para-director, while the amino group is also a strong ortho-, para-director. However, under strongly acidic conditions used for nitration, the amino group is protonated to form an anilinium ion (-NH3+), which is a meta-directing group. This change in directing ability is crucial for the regioselective outcome.

A common and effective method involves the direct nitration of 4-Ethylaniline using a mixture of nitric acid and sulfuric acid at low temperatures. chemicalbook.comechemi.com The reaction is carefully controlled, typically between -5 °C and 0 °C, to favor the introduction of the nitro group at the position ortho to the ethyl group and meta to the protonated amino group. chemicalbook.com This process yields the desired this compound as the major product. chemicalbook.com The reaction is subsequently quenched in ice water, and the product is isolated after neutralization with a base like ammonium (B1175870) hydroxide (B78521). chemicalbook.comchemicalbook.com This approach is a classic example of manipulating electronic effects to achieve a specific, and otherwise challenging, substitution pattern.

| Reaction | Starting Material | Reagents | Conditions | Yield | Reference |

| Direct Nitration | 4-Ethylaniline | 100% HNO₃, 96% H₂SO₄ | -5 °C to 0 °C, 1 hour | 73% | chemicalbook.comchemicalbook.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. While a specific MCR for this compound is not prominently documented, the synthesis of substituted nitroanilines via MCRs has been established, showcasing the potential of this strategy for creating derivatives.

One such approach involves the ring transformation of 1-methyl-3,5-dinitro-2-pyridone. researchgate.net When this pyridone is reacted with aliphatic ketones and an amine in the presence of acetic acid, it can lead to the formation of N,N,2,6-tetrasubstituted nitroanilines. researchgate.net This transformation demonstrates a pathway where the aniline (B41778) ring is constructed from acyclic or heterocyclic precursors in a convergent manner. Another strategy involves the one-pot, three-component synthesis of meta-substituted anilines from 1,3-diketones, acetone, and various amines, a process governed by the electron-withdrawing nature of substituents on the diketone. beilstein-journals.org These methods highlight the potential of MCRs to assemble complex aniline derivatives, which could be adapted for precursors of this compound.

Catalytic Approaches in Synthesis

Catalysis provides powerful tools for organic synthesis, often enabling reactions with higher efficiency, selectivity, and milder conditions than stoichiometric methods.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net Reactions such as the Suzuki, Negishi, and Buchwald-Hartwig amination are instrumental in constructing substituted aromatic systems. ustc.edu.cnuniurb.it

These coupling reactions could be strategically employed to synthesize this compound. For instance, a Suzuki cross-coupling reaction could be envisioned between a boronic acid derivative of ethylbenzene (B125841) and a halogenated 3-nitroaniline (B104315). mdpi.com Conversely, a Buchwald-Hartwig amination could be used to form the C-N bond by coupling a bromo- or triflate-substituted 4-ethyl-3-nitrobenzene precursor with an amine source, mediated by a palladium catalyst. ustc.edu.cn These methods offer modularity, allowing for the late-stage introduction of one of the key functional groups, which is a significant advantage in the synthesis of diverse derivatives. The choice of catalyst, ligand, and base is critical for the success of these reactions. researchgate.net

| Coupling Reaction Type | Potential Reactants | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | 4-Ethylphenylboronic acid + Halogenated 3-nitroaniline | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | C-C bond |

| Buchwald-Hartwig Amination | 1-Bromo-4-ethyl-2-nitrobenzene + Amine source | Palladium catalyst + Ligand + Base | C-N bond |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in synthesis. For the synthesis of nitroaromatic compounds, organocatalytic approaches can offer metal-free alternatives.

One relevant transformation is the oxidation of anilines to nitroarenes. While often achieved with stoichiometric oxidants, catalytic versions have been developed. For example, the oxidation of anilines can be accomplished using m-chloroperbenzoic acid (m-CPBA). mdpi.com This approach is amenable to both electron-rich and electron-poor substrates and is often not very sensitive to steric effects. mdpi.com Although not strictly catalytic in m-CPBA itself, related systems can employ a catalytic cycle. The development of chiral organocatalysts, such as bis(amidine) catalysts, has been pivotal in reactions like the asymmetric aza-Henry reaction, which forms β-amino nitroalkanes, demonstrating the power of organocatalysis in constructing C-N bonds adjacent to nitro groups. researchgate.net

Modern synthetic methods increasingly leverage electricity and light to drive chemical reactions, often under mild and environmentally benign conditions.

Photocatalytic methods have been developed for the synthesis of nitro compounds. A notable example is the metal-free, photocatalytic ipso-nitration of arylboronic acids. organic-chemistry.org This method uses bench-stable nitrating reagents and offers an operationally simple, mild, and regioselective pathway to a variety of aromatic and heteroaromatic nitro compounds with excellent functional group compatibility. organic-chemistry.org This strategy could be applied to synthesize a precursor like 4-ethyl-3-nitrophenylboronic acid, which could then be converted to the target aniline.

Electrochemical synthesis offers another powerful, reagent-minimal approach. The electrochemical reduction of nitro compounds is a well-established field, allowing for precise control over the reduction state by tuning the electrode potential. acs.org While this is typically used to convert nitroarenes to anilines, electrochemical methods can also be used for nitration. The process involves the electrochemical generation of reactive nitrating species, avoiding the need for strong acid mixtures. The reduction potentials of nitroarenes are influenced by factors such as the solvent, pH, electrode material, and the substituents on the aryl ring. researchgate.net These advanced methods represent a frontier in the synthesis of nitro compounds, promising greener and more efficient chemical manufacturing. orgchemres.orgorgchemres.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound is focused on mitigating the environmental impact of its production. The traditional method involves the nitration of 4-ethylaniline using a mixture of concentrated nitric acid and sulfuric acid. This process is fraught with environmental and safety concerns, including the use of highly corrosive acids and the generation of large volumes of acidic waste. In response, researchers are actively developing cleaner, more sustainable alternatives.

Sustainable Reaction Conditions and Solvent Systems

A primary goal in the green synthesis of this compound is the replacement of hazardous reagents and solvents with more sustainable options. This includes the exploration of solid acid catalysts, ionic liquids, and solvent-free reaction conditions, often enhanced by microwave irradiation.

Solid Acid Catalysts: Zeolites and other solid acid catalysts offer a promising alternative to conventional liquid acids like sulfuric acid. These materials are advantageous due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and their ability to enhance regioselectivity. For instance, zeolite catalysts have been investigated for the nitration of various aromatic compounds, demonstrating the potential for cleaner production processes by avoiding toxic waste generated by traditional Lewis acids. cardiff.ac.uk While specific data for 4-ethylaniline is still emerging, the successful application of zeolites in the nitration of other substituted anilines suggests a viable path forward.

Solvent-Free and Microwave-Assisted Synthesis: A significant advancement in green synthesis is the move towards solvent-free reaction conditions, which can be accelerated using microwave irradiation. This technique not only eliminates the need for potentially harmful solvents but also often leads to shorter reaction times and improved energy efficiency. researchgate.netresearchgate.net Microwave-assisted synthesis using reagents like calcium nitrate (B79036) in acetic acid has been shown to be a rapid and efficient method for the nitration of other aromatic compounds, achieving high yields in a fraction of the time required by conventional heating methods. orientjchem.org The application of this technology to 4-ethylaniline nitration could drastically reduce the environmental footprint of the process.

Interactive Table: Comparison of Nitration Conditions

| Method | Reagents/Catalyst | Solvent | Temperature | Time | Key Advantages |

| Traditional | Conc. HNO₃ / Conc. H₂SO₄ | None | -5 to 0 °C | 1 hour | High yield |

| Solid Acid Catalyst | Nitrating agent / Zeolite | Dichloroethane (example) | Reflux | ~48 hours | Catalyst recyclable, reduced acid waste |

| Ionic Liquid | EAN / Tf₂O or TFAA | Ethylammonium Nitrate (EAN) | Room Temp. | Varies | Recyclable solvent, mild conditions |

| Microwave-Assisted | Ca(NO₃)₂ / Acetic Acid | None (or minimal) | N/A | ~1 min | Rapid, energy efficient, solvent-free |

Atom Economy and Waste Minimization Studies

A core tenet of green chemistry is maximizing the incorporation of reactant atoms into the final product, a concept known as atom economy. The traditional synthesis of this compound, while achieving a reasonable yield, suffers from poor atom economy due to the use of stoichiometric amounts of sulfuric acid, which is not incorporated into the final product and ends up as waste.

The atom economy for a reaction is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the traditional nitration of 4-ethylaniline (C₈H₁₁N) with nitric acid (HNO₃) to produce this compound (C₈H₁₀N₂O₂) and water (H₂O), the stoichiometric reaction is:

C₈H₁₁N + HNO₃ → C₈H₁₀N₂O₂ + H₂O

However, this equation does not account for the sulfuric acid used as a catalyst and dehydrating agent, which is essential for the reaction to proceed but contributes to the waste stream.

Calculating Atom Economy:

To illustrate the concept, let's analyze the ideal nitration reaction without considering the sulfuric acid catalyst for simplicity.

Molecular Weight of 4-Ethylaniline (C₈H₁₁N): 121.18 g/mol

Molecular Weight of Nitric Acid (HNO₃): 63.01 g/mol

Molecular Weight of this compound (C₈H₁₀N₂O₂): 166.18 g/mol

Atom Economy = (166.18 / (121.18 + 63.01)) * 100 ≈ 90.2%

While this theoretical value is high, the practical atom economy of the traditional method is significantly lower when the large quantities of sulfuric acid and the subsequent neutralization steps are considered.

Greener methodologies aim to improve this metric significantly. For instance, catalytic processes using solid acids or reactions in ionic liquids that can be recycled have the potential to approach the theoretical atom economy by minimizing the use of auxiliary substances that end up as waste.

Another important metric is the E-Factor (Environmental Factor) , which is the mass ratio of waste to the desired product. The ideal E-Factor is 0. For many traditional fine chemical syntheses, the E-Factor can be quite high. By moving to catalytic and solvent-free systems, the amount of waste generated per kilogram of this compound can be drastically reduced, leading to a much lower and more favorable E-Factor.

Interactive Table: Green Chemistry Metrics for this compound Synthesis

| Metric | Traditional Method (with H₂SO₄) | Greener Catalytic/Solvent-Free Methods | Ideal Value |

| Atom Economy | Low (when considering all reagents) | High (approaching theoretical) | 100% |

| E-Factor | High | Low | 0 |

| Solvent Use | Large volumes of corrosive acid | Minimal to none | None |

| Catalyst | Stoichiometric, non-recyclable | Catalytic, recyclable | Highly active, selective, and recyclable |

Mechanistic Investigations of 4 Ethyl 3 Nitroaniline Reactivity

Electronic Effects and Reactivity of the Nitro Group

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. Conversely, this electronic pull is key to its reactivity in nucleophilic substitutions and reduction reactions.

The electronic landscape of 4-Ethyl-3-nitroaniline is complex. The amino group is a strong activating group and ortho-, para- director, while the ethyl group is a weak activating group, also directing ortho- and para-. The nitro group, however, is a strong deactivating group and a meta-director. In this specific substitution pattern, the powerful activating effect of the amino group is somewhat counteracted by the nitro group ortho to it.

The strong electron-withdrawing character of the nitro group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. However, this same effect makes the ring electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). A strong nucleophile can attack the carbon atoms bearing a suitable leaving group, with the negative charge of the intermediate (a Meisenheimer complex) being stabilized by the nitro group. While this compound itself does not have a leaving group for a typical SNAr reaction, its derivatives (e.g., where the amino group is replaced by a halogen) would be highly susceptible to this type of reaction.

The reduction of the nitro group is one of the most significant reactions for nitroanilines, as it yields synthetically valuable phenylenediamines. This transformation is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. nih.gov The primary product of the reduction of this compound is 4-ethylbenzene-1,2-diamine.

Various catalytic systems have been developed for the efficient reduction of nitroaromatics. A common method involves using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a heterogeneous catalyst. nih.gov For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated to be highly effective catalysts for the reduction of 4-nitroaniline (B120555) (4-NA) and 2-nitroaniline (B44862) (2-NA) to their corresponding phenylenediamines. nih.govresearchgate.net The catalyst provides a surface for the transfer of electrons from the borohydride donor to the nitroaniline molecule. nih.gov The reaction proceeds rapidly, often within seconds to minutes, with high conversion rates. nih.govresearchgate.net While specific studies on this compound are less common, the principles and catalytic systems are directly applicable.

Table 1: Catalytic Reduction of Nitroaniline Isomers with NaBH₄ and CuFe₂O₄ Nanocatalyst nih.govresearchgate.net

| Substrate | Product | Time (s) | Conversion (%) | Rate Constant (s⁻¹) |

|---|---|---|---|---|

| 4-Nitroaniline | p-Phenylenediamine | 40 | 96.5 | 7.49 x 10⁻² |

This table illustrates the efficiency of the CuFe₂O₄ nanocatalyst system for reducing different nitroaniline isomers, a process applicable to this compound.

The reduction can also proceed through intermediate species like nitroso and hydroxylamine (B1172632) compounds, although these are typically not isolated under conditions that favor complete reduction to the amine. mdpi.com

Transformations Involving the Amino Group

The amino group in this compound is a versatile functional handle for a variety of synthetic transformations, including derivatization, functional group interconversions, and condensation reactions.

The primary amino group can be readily derivatized to alter the compound's reactivity or to introduce new functionalities. myskinrecipes.com Acetylation, for instance, is a common protection strategy for the amino group to moderate its activating effect and prevent unwanted side reactions during electrophilic substitution, such as nitration. wikipedia.org

A key functional group interconversion is diazotization. learncbse.in Reacting an aromatic primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (-N₂⁺). learncbse.in The resulting 4-ethyl-3-nitrophenyldiazonium salt is a highly valuable intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or the Schiemann reaction (to introduce -F). This provides a powerful synthetic route to a variety of substituted nitroaromatics that would be difficult to prepare directly.

Azo Coupling: Diazonium salts, such as the one derived from this compound, are weak electrophiles that can react with electron-rich aromatic compounds (coupling agents) like phenols and anilines in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction is the basis for the synthesis of a vast array of azo dyes, which are characterized by the -N=N- (azo) linkage that connects two aromatic rings. ijirset.com The reaction typically occurs at the para-position of the coupling agent, and the pH of the medium is crucial for the reaction to proceed. wikipedia.orgorganic-chemistry.org The resulting azo compounds from this compound would feature an extended conjugated system, leading to intense colors. wikipedia.org

Schiff Base Formation: The amino group of this compound can undergo a condensation reaction with an aldehyde or a ketone to form a Schiff base (or imine), a compound containing a carbon-nitrogen double bond (azomethine group). jocpr.comasianpubs.orgrsisinternational.org The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. asianpubs.org Schiff bases derived from nitroanilines are widely studied for their coordination chemistry and potential biological activities. jocpr.comresearchgate.net The formation of these compounds is a reversible reaction, often driven to completion by removing the water formed.

Table 2: Examples of Schiff Base Formation using Nitroanilines

| Amine Reactant | Carbonyl Reactant | Catalyst | Product (Schiff Base) | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | Salicylaldehyde | H₂SO₄ (catalytic) | 2-((4-nitrophenylimino)methyl)phenol | asianpubs.org |

| 4-Nitroaniline | 2-Hydroxyacetophenone | - | 1-(2-hydroxyphenyl)-N-(4-nitrophenyl)ethan-1-imine | jocpr.com |

| 4-Nitroaniline | Vanillin | - | 4-((4-nitrophenylimino)methyl)-2-methoxyphenol | researchgate.net |

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Modern synthetic chemistry offers numerous methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S) bonds, many of which can be applied to this compound or its derivatives. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools in this regard. nih.gov

For instance, the amino group of this compound can participate in Buchwald-Hartwig amination reactions, coupling with aryl halides to form triarylamines. Alternatively, if the molecule is first converted to an aryl halide (e.g., via a Sandmeyer reaction), it can then undergo a variety of cross-coupling reactions. A Suzuki coupling with a boronic acid would form a C-C bond, while a Buchwald-Hartwig or Ullmann condensation could form C-N or C-O bonds, respectively. mdpi.com The Ullmann condensation, for example, typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst to form diaryl ethers, diarylamines, or diaryl sulfides. mdpi.com These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of more complex molecular architectures. researcher.life

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| 2-Hydroxyacetophenone | C₈H₈O₂ |

| 2-Nitroaniline | C₆H₆N₂O₂ |

| This compound | C₈H₁₀N₂O₂ |

| 4-ethylbenzene-1,2-diamine | C₈H₁₂N₂ |

| 4-Nitroaniline | C₆H₆N₂O₂ |

| Benzaldehyde | C₇H₆O |

| Copper Ferrite | CuFe₂O₄ |

| o-Phenylenediamine | C₆H₈N₂ |

| p-Phenylenediamine | C₆H₈N₂ |

| Salicylaldehyde | C₇H₆O₂ |

| Sodium borohydride | NaBH₄ |

| Sodium nitrite | NaNO₂ |

Henry and Michael Addition Reactivities

Direct experimental studies on the Henry and Michael addition reactivity specifically involving this compound are limited. However, the reactivity can be projected based on the functional groups present in the molecule—an amino group and a nitro group attached to an aromatic ring.

The Henry Reaction , or nitro-aldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone), catalyzed by a base. organic-chemistry.org By its definition, this compound would not act as the primary nitro-component substrate in a Henry reaction, as this role is filled by an aliphatic nitro compound with an acidic α-proton. The amino group of this compound could potentially function as a base to catalyze the reaction, but its basicity is significantly reduced by the electron-withdrawing effects of the nitro group and the aromatic ring.

The Michael Addition is the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). nih.govnih.gov The amino group in this compound can act as a nitrogen nucleophile in what is termed an aza-Michael addition. The nucleophilicity of the aniline (B41778) amine is influenced by its substituents. In this compound, the ethyl group is electron-donating, which slightly increases the electron density on the amino group, while the ortho-nitro group is strongly electron-withdrawing, which significantly decreases its nucleophilicity.

While no specific studies on this compound as a Michael donor were found, research on similar systems shows that anilines can participate in Michael additions. The reaction's success and rate would be highly dependent on the reactivity of the Michael acceptor and the reaction conditions, such as the use of catalysts to enhance the nucleophilicity of the aniline or the electrophilicity of the acceptor. The retro-aza-Henry-type process has been observed in the Michael addition of amines to nitrostyrenes, leading to the formation of imines.

Cycloaddition Chemistry of Nitroaniline Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While specific examples involving this compound are not prominent in the literature, derivatives of other nitroanilines have been utilized in such transformations.

A notable example is the strain-promoted alkyne-nitrone cycloaddition (SPANC), a type of [3+2] cycloaddition. In one study, a cyclooctyne (B158145) derivative bearing a p-nitroaniline (p-NA) reporter group was synthesized and reacted with a nitrone. acs.org This reaction proceeded via a [3+2] cycloaddition mechanism to form an N-alkylated isoxazoline (B3343090) cycloadduct, which then underwent further reactions. acs.org This demonstrates that the nitroaniline moiety can be incorporated into molecules designed for specific and complex cycloaddition reactions. acs.org

The electronic properties of the nitroaniline derivative would play a crucial role in its reactivity as either the 1,3-dipole or the dipolarophile in a [3+2] cycloaddition. The presence of the strong electron-withdrawing nitro group can influence the energy levels of the molecular orbitals involved in the cycloaddition, thereby affecting the reaction rate and regioselectivity.

Reaction Kinetics and Thermodynamic Analyses

Specific kinetic and thermodynamic data for reactions involving this compound are scarce. However, studies on related substituted anilines and nitroaniline isomers provide valuable insights into how substituents affect reaction rates and energetics.

A kinetic study on the oxidation of various para- and ortho-substituted anilines revealed that the reaction rate is highly dependent on the electronic nature of the substituents. researchgate.net Electron-donating groups were found to increase the reaction rate, while electron-withdrawing groups decreased it. researchgate.net This relationship is described by the Hammett equation, which yields a negative reaction constant (ρ), indicating that the reaction is favored by higher electron density on the aniline ring. researchgate.net

Thermodynamic data is available for the hydrogenation of simple nitroaniline isomers. Although this data does not include this compound, it illustrates the energetic differences between isomers.

| Nitroaniline Isomer | Heat of Reaction (ΔH) for Hydrogenation (kJ/mol) |

|---|---|

| ortho-nitroaniline | -567.54 |

| meta-nitroaniline | -611.41 |

| para-nitroaniline | -555.01 |

Data sourced from a reaction calorimetry study of nitroaniline isomer hydrogenation.

This table shows that the heat of reaction for the hydrogenation of nitroanilines to the corresponding phenylenediamines varies with the position of the nitro group. The presence of an ethyl group in this compound would further modify these thermodynamic parameters, though specific values are not available.

Advanced Research Applications of 4 Ethyl 3 Nitroaniline and Its Analogues

Applications in Pharmaceutical and Medicinal Chemistry

The functional groups of 4-ethyl-3-nitroaniline provide reactive sites for synthesizing complex organic molecules, making it a significant intermediate in medicinal chemistry. The nitro group, in particular, is recognized as an effective scaffold in the creation of new bioactive compounds with a wide array of potential therapeutic applications. nih.gov

Precursors for Bioactive Molecule Synthesis

The inherent reactivity of the amino and nitro functional groups in this compound makes it a versatile intermediate for the synthesis of complex chemical structures. myskinrecipes.com Aromatic nitro compounds are integral to the synthesis of numerous drugs and pharmaceutically relevant molecules. nih.govmdpi.com For instance, historical drug syntheses, such as that for the muscle relaxant Dantrolene, began with p-nitroaniline, a related precursor. nih.govmdpi.com

A close analogue, 4-Methyl-3-nitroaniline, serves as a crucial intermediate in the industrial manufacturing of the drug Cyclizine, which is used to treat nausea and vomiting. cionpharma.com This highlights the role of substituted nitroanilines as key building blocks in the production of Active Pharmaceutical Ingredients (APIs). cionpharma.com The general class of meta-substituted anilines is widely used in medicinal chemistry, forming the core of several marketed drugs. beilstein-journals.org

Table 1: Examples of Bioactive Molecules Synthesized from Nitroaniline Precursors

| Precursor Compound | Synthesized Drug/Molecule | Therapeutic Class |

|---|---|---|

| 4-Methyl-3-nitroaniline | Cyclizine | Antiemetic (anti-nausea) |

| p-Nitroaniline | Dantrolene | Muscle Relaxant |

Development of Nitric Oxide Releasing Agents

Nitroaromatic compounds are actively researched for their potential to act as nitric oxide (NO) donors. The nitro group can undergo redox reactions within cells, leading to the release of NO, a critical signaling molecule in various physiological processes. nih.gov The development of molecules that can deliver NO in a controlled manner is a significant goal in drug design, with applications ranging from cardiovascular disease to cancer therapy. researchgate.netmdpi.com

Research has focused on designing nitroaniline derivatives that can release NO under specific conditions. A study on N-(2-phenylethyl)nitroaniline derivatives identified them as promising precursors for agents that provide slow and sustained release of nitric oxide. nih.gov Furthermore, analogues such as 4-nitro-3-(trifluoromethyl)aniline (B27955) have been utilized as NO donors in antibacterial applications, featuring a more controlled release mechanism that can be triggered by light. mdpi.com This controlled release is highly desirable in pharmaceutical development to minimize side effects and target specific tissues. nih.gov

Table 2: Research on Nitroaniline Derivatives as Nitric Oxide (NO) Releasing Agents

| Derivative Class | Release Mechanism | Potential Application |

|---|---|---|

| N-(2-phenylethyl)nitroaniline derivatives | Spontaneous/Sustained | Therapeutic NO delivery |

| 4-nitro-3-(trifluoromethyl)aniline derivatives | Light-activated | Antibacterial agents |

Contributions to Materials Science and Optoelectronics

The distinct electronic properties of this compound and its analogues, characterized by intramolecular charge transfer from the amino to the nitro group, make them attractive candidates for the development of advanced materials with specific optical and electronic functions.

Non-linear Optical (NLO) Material Development

Materials with non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and frequency conversion. The archetypal structure for an NLO molecule is a "push-pull" system, containing an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated system.

Substituted anilines, particularly nitroanilines, fit this Donor-π-Acceptor (D-π-A) model perfectly. The amino group acts as a strong electron donor, while the nitro group is a powerful electron acceptor, with the benzene (B151609) ring serving as the π-bridge. This arrangement facilitates intramolecular charge transfer upon excitation, leading to significant NLO responses. Research has demonstrated the synthesis of novel D-π-A chromophores based on aniline (B41778) donor moieties for NLO applications. researchgate.net Aniline-substituted molecules have been specifically investigated for the synthesis of NLO-active materials, known as NLOphores. metu.edu.tr

Polymeric Materials and Pigment Synthesis

One of the primary industrial applications of this compound is in the synthesis of dyes and pigments. myskinrecipes.com Its structure is particularly suited for producing azo dyes, a major class of colorants used widely in the textile industry. myskinrecipes.com The synthesis involves the diazotization of the amino group, followed by coupling with another aromatic compound to form the characteristic -N=N- azo chromophore.

Beyond textiles, these derivatives are used to create colorants for a variety of materials, including inks, plastics, and coatings. myskinrecipes.com The parent compound, 4-nitroaniline (B120555), is a well-known intermediate in the production of dyes and pigments. wikipedia.org Specifically, unsulfonated nitro-diarylamines are used to create yellow and orange disperse dyes, while other unsulfonated nitro dyes serve as pigments. epa.gov Research has detailed the synthesis of reactive dyes based on para-nitro aniline for application on cotton and cellulose (B213188) fabrics. researchgate.net

Table 3: Applications of this compound in Dye & Pigment Synthesis

| Product Type | Application Area | Color Range |

|---|---|---|

| Azo Dyes | Textile Industry | Varies (e.g., Yellow, Orange, Red) |

| Disperse Dyes | Synthetic Fibers | Yellow, Orange |

| Pigments | Inks, Plastics, Coatings | Varies |

Sorbent and Sensor Applications

While this compound itself is a building block, its close analogue p-nitroaniline is an important compound to detect in environmental and industrial settings. Consequently, significant research has been dedicated to developing sensitive and selective sensors for its detection. These advancements showcase the materials science applications related to the broader class of nitroaniline compounds.

Several sensor platforms have been developed to detect p-nitroaniline. One approach involves a fluorescent sensor created from a molecularly imprinted poly(ionic liquid), which demonstrated high sensitivity and selectivity for 4-nitroaniline in water. researchgate.net Another method utilizes a fluorometric sensor based on a mixed metal (Zn, Ni) tungstate (B81510) nanocomposite, which can detect p-nitroaniline through fluorescence quenching. mdpi.com Electrochemical sensors have also been fabricated, using materials like a polycrystalline Ce-TiO2@rGO compound on a glassy carbon electrode to detect p-nitroaniline with a low limit of detection. ias.ac.in

Table 4: Sensor Technologies for the Detection of p-Nitroaniline

| Sensor Type | Material Platform | Detection Principle |

|---|---|---|

| Fluorescent Sensor | Molecularly Imprinted Poly(ionic liquid) | Fluorescence Spectroscopy |

| Fluorometric Sensor | Mixed Metal (Zn, Ni) Tungstate Nanocomposite | Fluorescence Quenching |

Role in Catalysis and Chemical Engineering

The unique molecular architecture of this compound and its analogues, characterized by the presence of an amino group, a nitro group, and an ethyl group attached to a benzene ring, positions them as versatile candidates for advanced applications in catalysis and chemical engineering. The electron-withdrawing nature of the nitro group and the electron-donating tendency of the amino and ethyl groups create a distinct electronic environment that can be exploited in the design of catalysts and in the enhancement of chemical processes.

Catalytic Support and Ligand Design

The potential of this compound and its analogues in catalysis primarily stems from their ability to be transformed into effective ligands for metal complexes. The amino group serves as a key functional handle for further chemical modifications, such as the formation of Schiff bases.

Schiff Base Ligands: Substituted anilines, including nitroanilines, are common precursors for the synthesis of Schiff base ligands through condensation reactions with aldehydes or ketones. asianpubs.orgresearchgate.netrsisinternational.orgjetir.org These Schiff bases, containing an imine (-C=N-) group, are excellent coordinating agents for a variety of transition metal ions. asianpubs.orgresearchgate.net The resulting metal complexes have demonstrated significant catalytic activity in various organic transformations, including hydrogenation and condensation reactions. asianpubs.orgmdpi.com

The electronic properties of the aniline precursor directly influence the properties of the resulting Schiff base ligand and its metal complex. The presence of a nitro group, as in this compound, can enhance the catalytic activity by modifying the electron density at the metal center. asianpubs.org This modulation of electronic properties is a critical aspect of ligand design in achieving high catalytic efficiency and selectivity. researchgate.net

| Precursor | Schiff Base Ligand | Metal Ion | Catalytic Application | Reference |

| 4-Nitroaniline | Derived from salicylaldehyde | Co(II), Ni(II), Cu(II) | Hydrogenation of olefins | asianpubs.org |

| m-Nitroaniline | Derived from benzaldehyde | Co(II), Ni(II), Cu(II) | General catalysis | researchgate.net |

| p-Nitroaniline | Derived from benzaldehyde | Co(II), Ni(II) | Antimicrobial studies | rsisinternational.org |

Metal-Organic Frameworks (MOFs): Nitro-functionalized organic linkers are utilized in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net These porous materials have gained significant attention as catalyst supports due to their high surface area and tunable structures. nih.govmdpi.com The incorporation of linkers derived from nitroanilines can introduce Lewis acidity to the MOF, which is beneficial for various catalytic reactions. researchgate.net While specific research on MOFs derived from this compound is not prevalent, the principles of using nitro-functionalized linkers suggest a potential application area.

Electrochemical and Photochemical Process Enhancement

The electrochemical and photochemical properties of this compound and its analogues are of interest for enhancing various chemical processes, particularly in the fields of electrocatalysis and photocatalysis.

Electrochemical Applications: The electrochemical behavior of substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. researchgate.netresearchgate.net The oxidation and reduction potentials of these compounds can be tailored by the presence of electron-donating or electron-withdrawing groups. This tunability is crucial for applications in electrochemical sensors and electrocatalytic reactions. mdpi.com

Polyaniline and its derivatives are known for their electrical conductivity and are used in the development of electrochemical sensors. scispace.comresearchgate.netresearchgate.net While the electrochemical polymerization of this compound has not been extensively detailed, the general principles of aniline polymerization suggest that it could be used to create modified electrodes with specific sensing capabilities. scispace.comresearchgate.net The electrochemical reduction of substituted nitrobenzenes to their corresponding anilines is another area of interest, with potential applications in sustainable synthesis. acs.org

Photochemical Process Enhancement: Nitroaromatic compounds, including nitroanilines, are known to participate in photochemical reactions. They can act as photosensitizers or be degraded through photocatalytic processes. The efficiency of these processes is often enhanced by using semiconductor materials as catalysts. nih.govmdpi.commdpi.com

The photocatalytic reduction of nitrobenzene (B124822) and its derivatives to aniline is a significant area of research, with applications in both synthesis and environmental remediation. nih.govresearchgate.net The presence of substituents on the nitroarene can affect the rate and selectivity of the reduction. Semiconductor composites, such as those based on g-C3N4, have shown promise in enhancing the photocatalytic activity under visible light. nih.govrsc.org While direct studies on the photocatalytic behavior of this compound are limited, the general reactivity of nitroaromatics in such systems suggests its potential involvement in similar processes.

| Process | Compound Type | Enhancing Agent/System | Application | Reference |

| Electrochemical Oxidation | Substituted Anilines | Glassy Carbon Electrode | Mechanistic Studies | researchgate.net |

| Electrocatalytic Reduction | Substituted Nitrobenzenes | Polyoxometalate Mediator | Selective Aniline Synthesis | acs.org |

| Photocatalytic Reduction | Nitrobenzene | CdS/g-C3N4 Heterostructure | Aniline Synthesis | nih.gov |

| Photocatalytic Degradation | Methyl Orange | CeO2/P-C3N4 Composites | Environmental Remediation | rsc.org |

Future Perspectives and Emerging Research Avenues for 4 Ethyl 3 Nitroaniline

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical sciences, and 4-Ethyl-3-nitroaniline is a pertinent candidate for such predictive modeling. Although specific AI/ML models for this exact compound are not yet prevalent, the groundwork has been laid by extensive research on nitroaromatic compounds in general.

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of predictive chemistry, are increasingly being enhanced with machine learning algorithms. mdpi.comsvedbergopen.comresearchgate.net For nitroaromatic compounds, these models are employed to predict a range of properties, including toxicity, reactivity, and physicochemical characteristics. mdpi.comsvedbergopen.com By analyzing large datasets of related molecules, machine learning algorithms can identify complex patterns and relationships between molecular descriptors and experimental outcomes.

Future research will likely focus on developing bespoke AI and ML models for this compound and its derivatives. These models could predict:

Reactivity and Reaction Outcomes: Predicting the products and yields of reactions involving this compound under various conditions. acs.orgworldscientific.com

Physicochemical Properties: Estimating properties such as solubility, boiling point, and partition coefficients, which are crucial for process design and environmental fate assessment.

Biological Activity and Toxicity: Screening for potential pharmaceutical applications or predicting adverse effects, thereby guiding safer and more efficient drug discovery processes. mdpi.comresearchgate.net

The development of such predictive tools will accelerate research and development, reduce the need for extensive experimental work, and enable the rational design of new molecules with desired properties based on the this compound scaffold.

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | Predicted Property | Potential Impact |

| Chemical Synthesis | Reaction Yield, Optimal Conditions | Accelerated process development, reduced waste |

| Materials Science | Electronic Properties, Stability | Design of novel organic electronic materials |

| Pharmacology | Bioactivity, Toxicity | Faster drug discovery, improved safety profiles |

| Environmental Science | Degradation Pathways, Ecotoxicity | Risk assessment, development of remediation strategies |

Exploration of Novel Reactivity and Unconventional Synthetic Routes

While the conventional synthesis of this compound is well-established, future research is expected to focus on discovering novel reactivity patterns and developing more sustainable and efficient synthetic methodologies. rsc.org

Novel Reactivity:

The reactivity of this compound is largely dictated by its amino and nitro functional groups. Future explorations may uncover unconventional transformations, such as:

Catalytic Functionalization: Development of novel catalytic systems to selectively functionalize the aromatic ring or the ethyl group, leading to a wider range of derivatives with unique properties.

Photocatalysis and Electrocatalysis: Utilizing light or electricity to drive novel reactions of this compound, potentially leading to new chemical entities that are inaccessible through traditional thermal methods.

Biocatalytic Transformations: Employing enzymes to perform highly selective modifications on the this compound molecule, offering a green and efficient route to valuable chiral intermediates. mdpi.comsvedbergopen.comresearchgate.net

Unconventional Synthetic Routes:

The pursuit of greener and more sustainable chemical processes is driving the development of unconventional synthetic routes for aromatic amines. For this compound, this could involve:

Biocatalytic Synthesis: The use of nitroreductase enzymes to catalyze the reduction of corresponding dinitro compounds offers a promising green alternative to traditional metal-catalyzed hydrogenations. mdpi.comsvedbergopen.comresearchgate.net These enzymatic processes often occur in aqueous media under mild conditions, reducing the environmental footprint.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purities.

Alternative Nitrating Agents: Research into safer and more selective nitrating agents, such as bismuth nitrate (B79036) pentahydrate, could provide greener alternatives to the conventional use of mixed acids. researchgate.net

Development of Advanced Analytical Techniques for Trace Detection and Characterization

The ability to detect and characterize this compound at trace levels is crucial for environmental monitoring, quality control in industrial processes, and for understanding its behavior in biological systems. Future research will focus on developing more sensitive, selective, and rapid analytical methods.

Trace Detection:

Electrochemical Sensors: The development of novel electrochemical sensors based on modified electrodes presents a promising avenue for the rapid and sensitive detection of nitroaromatic compounds like this compound. mdpi.comsvedbergopen.comresearchgate.net These sensors can be designed for portability, enabling on-site analysis.

Hyphenated Chromatographic Techniques: The coupling of separation techniques like high-performance liquid chromatography (HPLC) with highly sensitive detectors such as mass spectrometry (MS) will continue to be a key area of development. acs.orgworldscientific.comresearchgate.net Techniques like LC-MS/MS can provide both quantification and structural confirmation at very low concentrations.

Solid-Phase Extraction (SPE): The development of new sorbent materials for SPE will enable more efficient pre-concentration of this compound from complex matrices, thereby improving the detection limits of subsequent analytical methods. acs.org

Advanced Characterization:

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are invaluable for the unambiguous identification of this compound and its transformation products in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods, will continue to be essential for the detailed structural elucidation of this compound and its derivatives.

Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations will provide deeper insights into the molecular structure and properties of this compound.

Table 2: Emerging Analytical Techniques for this compound

| Technique | Application | Advantages |

| Electrochemical Sensors | Trace Detection | Portability, Rapid Analysis, High Sensitivity |

| LC-MS/MS | Trace Detection & Characterization | High Selectivity, Structural Information |

| Solid-Phase Extraction | Sample Pre-concentration | Improved Detection Limits, Matrix Removal |

| High-Resolution Mass Spectrometry | Structural Elucidation | High Mass Accuracy, Unambiguous Identification |

Sustainable Chemical Manufacturing and Circular Economy Considerations

The principles of green chemistry and the concept of a circular economy are increasingly influencing the chemical industry. Future research on this compound will undoubtedly be shaped by these considerations, aiming for more sustainable manufacturing processes.

Green Chemistry in Synthesis:

Solvent-Free and Aqueous Reactions: The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a key aspect of green chemistry. svedbergopen.comresearchgate.net Exploring reactions in water or under solvent-free conditions will be a priority.

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, will be central to developing more sustainable synthetic processes. mdpi.comacs.org

Circular Economy Approaches:

Waste Valorization: Research into methods for converting byproducts and waste streams from the synthesis of this compound into valuable products will be a key aspect of a circular economy approach.

Design for Degradability: For applications where the final product may be released into the environment, designing derivatives of this compound that are readily biodegradable would be a significant advancement.

Interdisciplinary Research in Nanoscience and Biomedical Engineering

The unique electronic and chemical properties of nitroaromatic compounds make them interesting building blocks for materials science and biomedical applications. Interdisciplinary research at the interface of chemistry, nanoscience, and biomedical engineering is expected to unlock new and exciting applications for this compound.

Nanoscience:

Functionalization of Nanomaterials: this compound could be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles, or carbon-based nanomaterials like graphene oxide. researchgate.networldscientific.comnih.gov This functionalization could impart specific properties to the nanomaterials, making them suitable for applications in catalysis, sensing, or electronics.

Synthesis of Novel Nanostructures: The compound could serve as a precursor or a directing agent in the synthesis of novel nanostructures with controlled size, shape, and properties. The reductive oligomerization of nitroanilines catalyzed by nanoparticles is an example of how these molecules can be used to create new nanomaterials. acs.orgnih.gov

Biomedical Engineering:

Drug Delivery Systems: The nitro group in this compound can be a key feature in the design of prodrugs or drug delivery systems. mdpi.comsvedbergopen.com For instance, the nitro group can be selectively reduced under the hypoxic conditions found in some tumors, triggering the release of a therapeutic agent.

Development of New Therapeutic Agents: Nitroaromatic compounds have a long history in medicinal chemistry, with applications as antibacterial and antiparasitic agents. mdpi.comsvedbergopen.com Future research could explore the potential of this compound derivatives as new therapeutic agents.

Biomaterials: The incorporation of this compound into polymers or other biomaterials could lead to the development of new materials with interesting biological or electronic properties for applications in tissue engineering or biosensing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Ethyl-3-nitroaniline with high purity?

- Methodology : A multi-step approach is typical. First, introduce the ethyl group via alkylation of 3-nitroaniline using ethyl bromide under basic conditions. Next, optimize nitration conditions (e.g., mixed HNO₃/H₂SO₄ at controlled temperatures) to ensure regioselectivity at the para position relative to the amino group. Purification via recrystallization or column chromatography is critical, as nitroaromatics often form byproducts. Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm for CH₃ and δ ~2.4–2.6 ppm for CH₂).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₁₀N₂O₂) with <5 ppm error between calculated and observed masses.

- IR Spectroscopy : Identify nitro (NO₂) stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹. Cross-reference with deuterated analogs (e.g., 4-Nitroaniline-d₄) to resolve overlapping signals .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use fume hoods and personal protective equipment (gloves, lab coat, goggles) due to potential toxicity via inhalation or dermal absorption.

- Avoid inducing vomiting if ingested; rinse mouth with water and seek immediate medical attention.

- Store in airtight containers at -20°C to prevent degradation, as nitroaromatics can decompose under light or heat .

Advanced Research Questions

Q. How can computational chemistry predict the nonlinear optical (NLO) properties of this compound?

- Approach : Perform density functional theory (DFT) calculations to model hyperpolarizability (β) and dipole moment. Compare results with experimental data from second-harmonic generation (SHG) measurements, similar to studies on 2-methyl-4-nitroaniline (MNA), which showed large electronic contributions to NLO activity. Validate predictions using polarized light microscopy and electro-optic coefficient measurements .

Q. What experimental strategies resolve contradictions in thermal stability data for this compound?

- Analysis : Conduct differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction (VT-XRD) to detect phase transitions. For example, in related compounds like DFNA, anisotropic unit cell expansion (e.g., b-axis increase from 21.98 Å to 22.30 Å) during heating caused thermosalient behavior. Pair these with FTIR to track changes in π-π interactions and dipolar alignment, which may explain thermal decomposition pathways .

Q. How does the ethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights : The ethyl group’s electron-donating inductive effect may deactivate the aromatic ring, reducing electrophilic substitution rates. However, steric hindrance from the ethyl group could direct nucleophilic attacks to the nitro-adjacent position. Test reactivity using halide displacement reactions (e.g., with KI/NaNO₂ in acidic media) and monitor regioselectivity via HPLC or GC-MS .

Q. What crystallographic methods elucidate structural anomalies in this compound derivatives?

- Techniques : Single-crystal XRD to determine space group (e.g., P21/c for DFNA analogs) and hydrogen-bonding networks. Analyze packing motifs for isotropic elasticity (e.g., layered π-stacking) versus anisotropic thermal expansion. Use Hirshfeld surface analysis to quantify intermolecular interactions contributing to mechanical flexibility .

Methodological Notes

- Data Interpretation : Always cross-validate spectroscopic and crystallographic data with computational models to resolve discrepancies (e.g., unexpected NMR splitting patterns due to dynamic effects) .

- Safety Compliance : Refer to institutional guidelines and SDS documents for nitroaromatic handling, as ecological and toxicological data for this compound remain incomplete .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.